molecular formula C12H9N7O3S B2697073 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396815-70-5

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2697073
CAS No.: 1396815-70-5
M. Wt: 331.31
InChI Key: KWIXSWQKVOUGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a sophisticated heterocyclic compound designed for pharmaceutical and biological research. Its molecular architecture incorporates two high-value pharmacophores: a 5-methyl-1,3,4-thiadiazole ring and an oxazole moiety, linked via a pyrazine-carboxamide bridge. The 1,3,4-thiadiazole core is a privileged structure in medicinal chemistry, extensively documented for its diverse biological activities. Recent studies highlight derivatives of this scaffold as promising agents with potent antibacterial and anti-inflammatory properties . Some novel 1,3,4-thiadiazole-2-carboxamide hybrids have demonstrated significant efficacy against Gram-positive bacteria, including Staph. aureus , and show the ability to inhibit protein denaturation, a key mechanism in inflammation . Furthermore, the pyrazine component can be utilized in the synthesis of complex heterocyclic systems, including C-nucleoside analogs, which are an area of active investigation in chemical synthesis . This unique combination of heterocyclic systems makes the compound a valuable candidate for researchers exploring new therapeutic agents, particularly in developing novel anti-infectives and enzyme inhibitors. It is also a compelling intermediate for synthesizing more complex molecular entities, such as condensed heterocyclic bases . The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N7O3S/c1-6-18-19-12(23-6)17-10(21)8-5-22-11(15-8)16-9(20)7-4-13-2-3-14-7/h2-5H,1H3,(H,15,16,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIXSWQKVOUGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 5-methyl-1,3,4-thiadiazole with various carboxamides and oxazoles. The synthesis typically employs methods such as thioetherification and coupling reactions to achieve the desired structural configuration. The molecular structure features a thiadiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. For instance, derivatives of 5-methyl-1,3,4-thiadiazole have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
IVcMCF-71.47Induces apoptosis through caspase activation
4eHepG210.10Cell cycle arrest at S and G2/M phases
4iMCF-72.32Increases Bax/Bcl-2 ratio leading to apoptosis

These compounds exhibit broad-spectrum activity against several cancer types, indicating their potential as therapeutic agents in oncology .

2.2 Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that derivatives of thiadiazoles show effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods:

CompoundBacteria TypeMIC (μg/mL)
5-Methyl Thiadiazole DerivativeStaphylococcus aureus50
5-Methyl Thiadiazole DerivativeEscherichia coli100

These findings suggest that the compound may serve as a foundation for developing new antibiotics .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Anticancer Mechanism : The compound induces apoptosis in cancer cells by activating caspases and altering the Bax/Bcl-2 ratio, which regulates mitochondrial pathways involved in cell death.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in bacterial metabolism.

4. Case Studies

Several case studies have investigated the efficacy of thiadiazole derivatives:

  • Study on MCF-7 Cells : A derivative showed an IC50 value of 1.47 μM, indicating potent activity against breast cancer cells. The study concluded that structural modifications significantly enhance anticancer properties.
  • HepG2 Cell Line Analysis : Another study demonstrated that specific substitutions on the thiadiazole ring led to enhanced selectivity for cancerous cells over normal cells, highlighting the importance of molecular design in drug development.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide exhibit significant anticancer properties. For instance, compounds in the same family have been tested for their efficacy against various cancer cell lines, including leukemia and carcinoma cells. The mechanism often involves the inhibition of Polymerase Theta (Polθ), which is crucial for DNA repair in cancer cells, leading to increased sensitivity to chemotherapeutic agents .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activities against a range of pathogens. Research indicates that derivatives containing the thiadiazole moiety possess potent antibacterial effects, making them candidates for developing new antibiotics . The structure allows for interactions with bacterial enzymes or cell membranes, disrupting vital processes.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown potential as an inhibitor of certain kinases and polymerases that play roles in cancer progression and microbial resistance .

Modulation of Receptor Activity

Research suggests that compounds with similar structures can modulate receptor activity, particularly muscarinic receptors, which are implicated in various neurological disorders. This modulation can lead to therapeutic effects in conditions such as Alzheimer's disease and other tauopathies .

Case Studies and Research Findings

StudyFocusFindings
Loiseau et al. (1990)Anticancer ActivityIdentified significant cytotoxic effects on leukemia cells; suggested further exploration into structural modifications for enhanced efficacy .
Recent Patent (2023)Polymerase Theta InhibitionHighlighted the compound's potential as a therapeutic agent against various cancers by targeting DNA repair mechanisms .
PubMed Study (2000)Muscarinic Receptor AgonistsDemonstrated binding affinities of related compounds to muscarinic receptors; implications for neurological treatments .

Comparison with Similar Compounds

Thiadiazole-Based Sulfonamide and Carboxamide Derivatives

Key Examples :

  • AL56, AL106, AL107, AL109 : These benzenesulfonamide derivatives share the 5-methyl-1,3,4-thiadiazol-2-yl group but differ in substituents. For instance, AL56 incorporates a trioxotetrahydro-pyrimidinylidene hydrazinyl group, while AL107 features an indenylidene hydrazinyl moiety. These compounds exhibit anti-glioblastoma (GBM) activity, with structural variations influencing potency and selectivity .
  • Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide): Replacing the methyl group with ethyl enhances cytotoxicity in cancer cell lines (IC₅₀ = 8.2 µM vs. 12.4 µM for methyl analog 4j), highlighting the role of alkyl chain length in bioactivity .

Structural Insights :

  • Electron-Withdrawing vs.
  • Thermal Stability : Thiadiazole derivatives with bulkier substituents (e.g., benzylthio in compound 5h) exhibit higher melting points (133–135°C) compared to smaller groups (e.g., methylthio in 5f: 158–160°C), suggesting enhanced crystallinity .

Thiadiazole-Oxazole Hybrids

Example :

  • N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline : This compound combines oxadiazole and pyrazole rings. Unlike the target molecule’s oxazole-pyrazine system, its oxadiazole moiety exhibits shorter C–O bonds (1.31–1.35 Å) due to conjugation, which may alter binding kinetics in biological targets .

Thiadiazole-Pyrazine Analogs

Example :

  • MK-8189 (PDE10A inhibitor): Contains a (5-methyl-1,3,4-thiadiazol-2-yl)methyl group linked to a pyrimidine-pyridine system. The target compound’s pyrazine moiety may offer improved solubility over MK-8189’s methoxypyridine group .

Pharmacokinetic Considerations :

Data Tables

Table 1: Physical Properties of Selected Thiadiazole Derivatives

Compound Yield (%) Melting Point (°C) Key Substituents Reference
Target Compound N/A N/A Oxazole, Pyrazine N/A
5h (benzylthio derivative) 88 133–135 Benzylthio, phenoxy
5f (methylthio derivative) 79 158–160 Methylthio, isopropylphenoxy
AL107 72 N/A Indenylidene hydrazinyl, sulfonamide

Q & A

Q. What are the key steps in synthesizing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide?

  • Methodological Answer : Synthesis typically involves sequential coupling of thiadiazole, oxazole, and pyrazine moieties. Key steps include:
  • Thiadiazole core formation : Reacting 5-methyl-1,3,4-thiadiazol-2-amine with a carbonyl source under reflux conditions in acetonitrile or DMF .
  • Oxazole functionalization : Introducing the pyrazine-2-carboxamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Use multi-spectroscopic and chromatographic techniques:
  • NMR : Confirm proton environments (¹H NMR) and carbon backbone (¹³C NMR) .
  • IR : Identify amide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole/oxazole ring vibrations .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular ion validation .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .

Q. What initial biological screening approaches are recommended?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease targets, given the carboxamide’s hydrogen-bonding potential .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Solvent selection : Replace DMF with THF or acetonitrile to reduce side reactions .
  • Catalyst tuning : Use DMAP (4-dimethylaminopyridine) to accelerate carboxamide coupling .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >80% yield .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations) .
  • Structural analogs : Compare activity of derivatives (e.g., pyrazine vs. pyridine substitutions) to identify critical pharmacophores .
  • Target profiling : Use SPR (surface plasmon resonance) to measure binding affinities for suspected targets (e.g., topoisomerase II) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina to model binding poses in ATP-binding pockets (e.g., EGFR kinase) .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
  • QSAR : Train models on IC₅₀ data from analogs to predict activity of new derivatives .

Q. What strategies guide structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Functional group modulation : Replace pyrazine with quinoxaline to test π-π stacking effects .
  • Bioisosteric substitution : Swap thiadiazole with 1,2,4-triazole and compare solubility/activity .
  • Table : Key analogs and their biological profiles
Derivative StructureAnticancer IC₅₀ (µM)LogP
Pyrazine-carboxamide (target)1.2 ± 0.32.1
Pyridine-carboxamide5.8 ± 0.91.8
Thiadiazole-free analog>503.5

Q. How to assess stability under physiological conditions?

  • Methodological Answer :
  • pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0); monitor degradation via HPLC .
  • Thermal stability : TGA/DSC to determine decomposition temperatures (>200°C suggests suitability for oral formulations) .
  • Light sensitivity : Accelerated UV exposure (ICH Q1B guidelines) with LC-MS to identify photodegradants .

Q. What mechanistic insights explain regioselectivity in cyclization steps?

  • Methodological Answer :
  • DFT calculations : Compare activation energies for 5- vs. 2-position cyclization using Gaussian09 .
  • Kinetic monitoring : Use in-situ IR to track intermediate formation during iodine-mediated cyclization in DMF .
  • Leaving group effects : Test bromo vs. chloro substituents on reaction rate and product distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.